(4Ar,7aS)-4,4a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyrazine-2,3-dione;hydrochloride
Description
The compound (4Ar,7aS)-4,4a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyrazine-2,3-dione hydrochloride is a bicyclic heterocyclic molecule featuring a pyrrolo-pyrazine core fused with a dione moiety. Its hydrochloride salt enhances solubility, making it relevant for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
(4aR,7aS)-4,4a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyrazine-2,3-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c10-5-6(11)9-4-2-7-1-3(4)8-5;/h3-4,7H,1-2H2,(H,8,10)(H,9,11);1H/t3-,4+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTMRJOENWINRW-HKTIBRIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)NC(=O)C(=O)N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1)NC(=O)C(=O)N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of cis-Hexahydro-1H-pyrrolo[3,4-B]pyrazine-2,3-dione hydrochloride involves several steps. One common method includes the cyclization of pyrazine-2,3-dicarbonitrile with substituted hydrazines . The process typically involves:
Cross-coupling: of pyrrole ring with acyl (bromo)acetylenes in solid alumina at room temperature.
Addition: of propargylamine to the obtained acetylenes to form N-propargylenaminones.
Intramolecular cyclization: catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to achieve the final product.
Chemical Reactions Analysis
cis-Hexahydro-1H-pyrrolo[3,4-B]pyrazine-2,3-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
cis-Hexahydro-1H-pyrrolo[3,4-B]pyrazine-2,3-dione hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of cis-Hexahydro-1H-pyrrolo[3,4-B]pyrazine-2,3-dione hydrochloride involves its interaction with various molecular targets. For instance, it can inhibit kinase activity by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Compound 4c : 3,10-Dimethoxy-6H,13H-bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-6,13-dione
- Structure : Contains a fused pyrido-pyrrolo-pyrazine system with two methoxy groups.
- Properties :
- Melting Point: 343.0–344.2 °C
- IR: 1710 cm⁻¹ (C=O stretch)
- Elemental Analysis: C 61.92%, H 3.53%, N 15.95% [2].
Compound 5a : 8-Methoxy-6H,13H-bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-6,13-dione
- Structure : Features a single methoxy substitution and distinct aromatic proton environments.
- Properties :
- Melting Point: 328.4–329.0 °C
- IR: 1712 cm⁻¹ (C=O stretch)
- Elemental Analysis: C 63.87%, H 3.13%, N 17.75% [3].
Compound 9a : Ethyl 3-phenyl-4-oxo-3,4-dihydropyrido[2’,3’:4,5]pyrrolo[2,1-d][1,2,3,5]tetrazine-10-carboxylate
- Structure : Integrates a tetrazine ring into the pyrrolo-pyrazine scaffold.
- Properties :
- Melting Point: 162–163 °C
- IR: 1736 cm⁻¹ (ester C=O), 1711 cm⁻¹ (dione C=O)
- Yield: 55% (conventional synthesis), 75% (microwave-assisted) [11].
Key Comparative Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
